3-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine
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Overview
Description
3-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound featuring a pyrazole ring, a piperazine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent.
Piperazine Ring Formation: The sulfonylated pyrazole is reacted with piperazine to form the piperazine ring.
Pyridazine Ring Formation: Finally, the piperazine derivative is reacted with a suitable precursor to form the pyridazine ring, incorporating the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
3-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its stability and electronic properties could make it useful in the development of new materials, such as polymers or coatings.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-1-propanol
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid
- 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
Uniqueness
3-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine is unique due to its combination of a pyrazole ring, a piperazine ring, and a pyridazine ring, along with the presence of a trifluoromethyl group. This combination of structural features imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N6O2S/c1-9-13(10(2)19-18-9)26(24,25)23-7-5-22(6-8-23)12-4-3-11(20-21-12)14(15,16)17/h3-4H,5-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBFGNBKNJSDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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